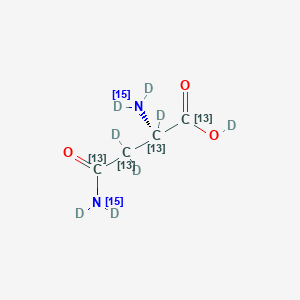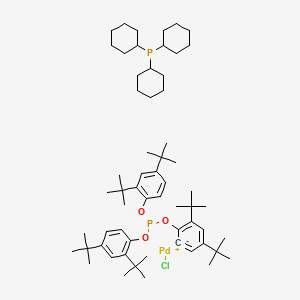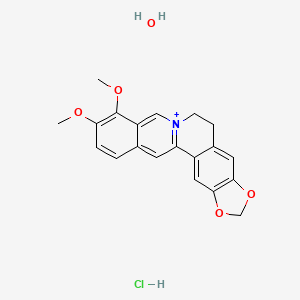
DLPC;L-beta,gamma-Dilauroyl-alpha-lecithin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-beta,gamma-Dilauroyl-alpha-lecithin, also known as 1,2-dilauroyl-sn-glycero-3-phosphocholine, is a phospholipid compound. It is characterized by a glycerol backbone esterified with two lauric acid (dodecanoic acid) molecules and a phosphocholine head group. This compound is commonly used in biochemical and biophysical research due to its amphiphilic nature, which allows it to form lipid bilayers and micelles .
准备方法
Synthetic Routes and Reaction Conditions
L-beta,gamma-Dilauroyl-alpha-lecithin can be synthesized through the esterification of glycerol with lauric acid, followed by the introduction of a phosphocholine group. The common synthetic route involves the following steps:
Esterification: Glycerol is reacted with lauric acid in the presence of a catalyst to form 1,2-dilauroyl-sn-glycerol.
Phosphorylation: The resulting 1,2-dilauroyl-sn-glycerol is then phosphorylated with phosphocholine under controlled conditions to yield L-beta,gamma-Dilauroyl-alpha-lecithin.
Industrial Production Methods
In industrial settings, the production of L-beta,gamma-Dilauroyl-alpha-lecithin involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
L-beta,gamma-Dilauroyl-alpha-lecithin undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized, leading to the formation of peroxides and other oxidative products.
Hydrolysis: The ester bonds in the glycerol backbone can be hydrolyzed, resulting in the release of lauric acid and glycerophosphocholine.
Substitution: The phosphocholine head group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Substitution: Nucleophiles such as amines or thiols can react with the phosphocholine group under mild conditions.
Major Products
Oxidation: Peroxides and aldehydes.
Hydrolysis: Lauric acid and glycerophosphocholine.
Substitution: Various substituted phosphocholine derivatives.
科学研究应用
L-beta,gamma-Dilauroyl-alpha-lecithin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: It serves as a component in liposome formulations for drug delivery and gene therapy.
Medicine: It is investigated for its potential in treating neurodegenerative diseases and as a carrier for therapeutic agents.
作用机制
L-beta,gamma-Dilauroyl-alpha-lecithin exerts its effects primarily through its ability to form lipid bilayers and micelles. These structures mimic biological membranes, allowing the compound to interact with various molecular targets, including proteins and nucleic acids. The phosphocholine head group interacts with polar molecules, while the lauric acid chains interact with hydrophobic molecules, facilitating the incorporation and delivery of therapeutic agents .
相似化合物的比较
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Similar structure but with palmitic acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): Contains oleic acid chains instead of lauric acid.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Features myristic acid chains.
Uniqueness
L-beta,gamma-Dilauroyl-alpha-lecithin is unique due to its specific fatty acid composition (lauric acid), which imparts distinct physical and chemical properties. Its shorter fatty acid chains result in lower melting points and different membrane fluidity compared to longer-chain phospholipids like DPPC and DMPC .
属性
分子式 |
C32H65NO8P+ |
|---|---|
分子量 |
622.8 g/mol |
IUPAC 名称 |
2-[2,3-di(dodecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/p+1 |
InChI 键 |
IJFVSSZAOYLHEE-UHFFFAOYSA-O |
规范 SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


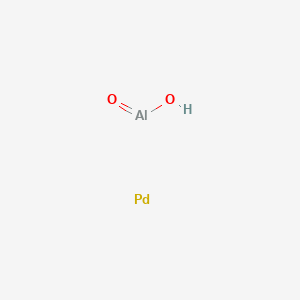

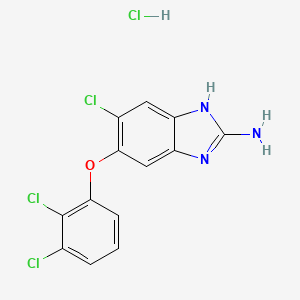
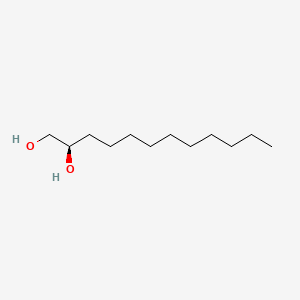
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)
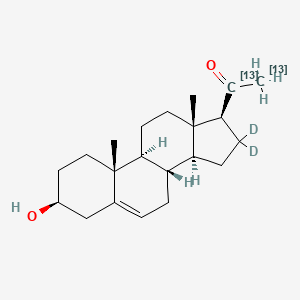

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)


